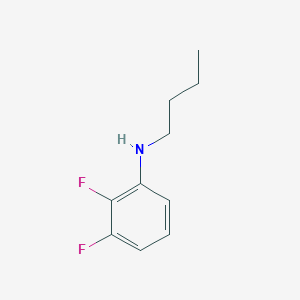

N-butyl-2,3-difluoroaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13F2N |

|---|---|

Molecular Weight |

185.21 g/mol |

IUPAC Name |

N-butyl-2,3-difluoroaniline |

InChI |

InChI=1S/C10H13F2N/c1-2-3-7-13-9-6-4-5-8(11)10(9)12/h4-6,13H,2-3,7H2,1H3 |

InChI Key |

RHTSVAUAUOPLQS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=C(C(=CC=C1)F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Butyl 2,3 Difluoroaniline

Regioselective and Stereoselective Synthesis Approaches to N-butyl-2,3-difluoroaniline

The primary challenge in synthesizing this compound lies in the regioselective construction of the 2,3-difluoroaniline (B47769) precursor. The N-alkylation step to introduce the butyl group does not typically create a new stereocenter on the aniline (B41778) ring, making regiocontrol in the formation of the fluorinated aromatic core the most critical aspect.

Novel Catalytic Systems in this compound Synthesis

Modern organic synthesis relies heavily on catalytic systems to enhance reaction rates, yields, and selectivity. The synthesis of this compound precursors can benefit from various novel catalysts.

Palladium-catalyzed cross-coupling reactions are pivotal for forming C-N bonds. acs.org For instance, the Buchwald-Hartwig amination of a suitably substituted aryl halide or triflate with n-butylamine represents a direct and powerful method for synthesizing N-alkylanilines. nih.gov The choice of palladium precursor, such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄, along with a suitable phosphine (B1218219) ligand, is crucial for reaction efficiency. acs.org In the synthesis of complex heterocyclic structures, catalyst loading and the choice of base, such as lithium hexamethyldisilazide (LiHMDS), have been shown to dramatically improve yields, with optimizations pushing yields to as high as 91%. nih.gov

Another approach involves the use of photocatalysts. While often applied for C-C bond formation, visible-light organophotocatalytic systems, such as those using Eosin Y, can generate radical species under mild conditions. acs.orgnih.gov This methodology could be adapted for novel C-N bond-forming strategies relevant to the synthesis.

For transformations involving fluorinated compounds, other transition metals are also employed. Ruthenium catalysts, specifically RuCl₃, have been used for the oxidation of alcohols to carboxylic acids under mild, non-acidic conditions, a reaction type that can be relevant in the synthesis of precursors. acs.org Furthermore, cobalt-based catalysts have been studied for hydrodefluorination reactions, which could be applied to selectively remove fluorine atoms from a polyfluorinated ring. vt.edu

Table 1: Overview of Catalytic Systems in Related Syntheses

| Catalyst System | Reaction Type | Application Context | Reference |

|---|---|---|---|

| Pd(OAc)₂ / S,O-Ligand | C-H Olefination | para-Selective olefination of aniline derivatives. acs.org | acs.org |

| Pd₂(dba)₃ / S-Phos | Buchwald-Hartwig Amination | Synthesis of N-aryl pyrido[2,3-d]pyrimidines. nih.gov | nih.gov |

| Eosin Y / Visible Light | Difluoroalkylation | Photoinduced difluoroalkylation of anilines. acs.orgnih.gov | acs.orgnih.gov |

| Pt Complex (Pt-PMVS) | Hydrosilylation | Hydrosilylation of fluorinated phenoxy-imine ligands. researchgate.net | researchgate.net |

| RuCl₃ / TCCA | Oxidation | Oxidation of primary alcohols to carboxylic acids. acs.org | acs.org |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. For the synthesis of this compound, this can involve the use of sustainable solvents, catalyst-free conditions, and advanced reactor technology.

The choice of solvent is critical. Novel, eco-friendly solvents can replace traditional, more hazardous ones. rsc.org For N-alkylation reactions, deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and lactic acid, have been shown to be effective for the allylic alkylation of anilines under mild, metal-free conditions. unizar.es This approach presents a greener alternative to conventional methods that require harsher conditions. unizar.es Similarly, catalyst-free synthesis of quinoxaline (B1680401) derivatives in ethanol (B145695) demonstrates a move towards more benign reaction media. researchgate.net

Continuous flow synthesis offers significant advantages in safety and efficiency, particularly when using hazardous reagents like elemental fluorine. researchgate.net A laminar flow reactor can be used for direct fluorination processes, providing better control and minimizing risks associated with handling toxic materials. researchgate.net Reactions can also be designed to be performed in water, which is the most environmentally friendly solvent. sorbonne-universite.frrsc.org

Metrics such as Process Mass Intensity (PMI) and Reaction Mass Efficiency (RME) are used to quantify the "greenness" of a chemical process, encouraging the reduction of waste. whiterose.ac.uk

Mechanistic Investigations of Key this compound Formation Steps

Understanding the reaction mechanism is fundamental to optimizing synthetic routes. The key steps in forming this compound are the introduction of the amino group onto the difluorinated benzene (B151609) ring and the subsequent N-alkylation.

The amination of a fluorinated benzene ring, such as 1,2,3-trifluorobenzene (B74907), with an amine typically proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism. This reaction involves the formation of a stabilized anionic intermediate known as a Meisenheimer complex. sorbonne-universite.fr The reaction rate is influenced by the solvent and the ability of the fluorine leaving group to be displaced. sorbonne-universite.fr

In photocatalytic reactions, the mechanism often involves a single electron transfer (SET) process. acs.orgnih.gov For example, in the difluoroalkylation of anilines using Eosin Y, photoirradiation leads to the formation of an electron donor-acceptor (EDA) complex between the aniline and the fluorinated reagent, generating radical species that propagate the reaction. acs.orgnih.gov

Computational methods, such as Density Functional Theory (DFT) calculations, can provide deeper mechanistic insights. DFT has been used to predict the ratio of isomers formed during the synthesis of fluorinated 2,3-diaminophenazines by modeling the stability of protonated intermediates and the charge distribution on the reactants. rsc.org Such computational studies could be applied to predict the regioselectivity of amination on polyfluorinated benzene rings.

Precursor Chemistry and Functional Group Interconversions Leading to this compound

The synthesis of the target molecule is highly dependent on the efficient preparation of its key precursor, 2,3-difluoroaniline. The two main strategies involve either the fluorination of an aniline derivative or the amination of a fluorinated benzene derivative.

Synthesis from Anilines and Fluorination Strategies

Introducing fluorine atoms onto an existing aniline ring is one possible synthetic route. Direct electrophilic fluorination is challenging but can be achieved with powerful fluorinating agents. An alternative is to start with a substituted aniline and use diazotization followed by a Balz-Schiemann reaction (using HBF₄) to introduce fluorine, although this method is more classical.

A more contemporary approach involves the direct fluorination of anilines using elemental fluorine (diluted with nitrogen) in a continuous flow reactor. researchgate.net However, this method has been primarily reported for the synthesis of N,N-difluoroanilines rather than for aromatic C-F bond formation. researchgate.net

Another strategy involves the ortho-lithiation of protected fluoroanilines. For example, N-pivaloyl-3,4-difluoroaniline can be lithiated with n-butyllithium, allowing for subsequent reactions like methylation. acs.org This demonstrates a method for functional group interconversion on a fluorinated aniline scaffold. acs.org

Synthesis from Fluorinated Benzenes and Amination Strategies

The more common and versatile approach to 2,3-difluoroaniline involves the introduction of an amino group onto a pre-existing fluorinated benzene ring.

One of the most direct routes is the nucleophilic aromatic substitution of 1,2,3-trifluorobenzene with ammonia. google.com This reaction, however, can suffer from low yields and the high cost of the starting material. google.com A similar reaction with n-butylamine would, in principle, directly yield this compound.

A multi-step but practical synthesis starts from the inexpensive 2,3-dichloronitrobenzene (B165493). google.com This process involves:

A nucleophilic substitution (Halex reaction) to replace one chlorine with fluorine, yielding 3-chloro-2-fluoronitrobenzene.

Reduction of the nitro group to an amine, giving 3-chloro-2-fluoroaniline.

A Schiemann reaction to convert the remaining chlorine to fluorine, producing 2,3-difluorochlorobenzene.

A final amination step to yield 2,3-difluoroaniline. google.com

Another pathway begins with the nitration of 1,2-difluorobenzene (B135520), followed by the catalytic reduction of the resulting nitro group to furnish 2,3-difluoroaniline. justia.com Catalytic hydrogenation using palladium on carbon (Pd/C) is effective for this reduction. For instance, the reduction of 1,2-dibromo-4,5-difluoro-3-nitrobenzene (B73673) using 10% Pd/C and hydrogen gas in methanol (B129727) yields 2,3-difluoroaniline with 93% efficiency. chemicalbook.com

Table 2: Selected Synthetic Routes to 2,3-Difluoroaniline

| Starting Material | Key Steps | Reagents | Yield | Reference |

|---|---|---|---|---|

| 2,3-Dichloronitrobenzene | Fluorination, Reduction, Schiemann, Amination | KF, Raney-Ni/H₂, NaNO₂/HBF₄, NH₃/Cu₂O | High overall yield | google.com |

| 1,2-Dibromo-4,5-difluoro-3-nitrobenzene | Catalytic Hydrogenation | 10% Pd/C, H₂, Et₃N, Methanol | 93% | chemicalbook.com |

| 1,2,3-Trichlorobenzene | Partial Fluorine Exchange, Amination | KF, NMP, NH₃ | Forms mixture with 2,6-isomer | google.com |

| 1,2-Difluorobenzene | Nitration, Reduction | HNO₃/H₂SO₄, Fe/HCl or H₂/Pd-C | Standard procedure | justia.com |

Once 2,3-difluoroaniline is obtained, the final step is N-alkylation with a butyl halide (e.g., n-butyl bromide) or reductive amination with butanal to introduce the N-butyl group and afford the final product.

Optimization of Reaction Conditions and Yield Enhancement for this compound Production

The synthesis of this compound is primarily achieved through two principal pathways: direct N-alkylation of 2,3-difluoroaniline with a butylating agent or reductive amination using butyraldehyde (B50154). The optimization of these reactions is paramount to maximize the yield of the desired mono-N-butylated product while minimizing the formation of byproducts, such as the N,N-dibutylated aniline.

Key strategies for yield enhancement involve the careful selection of reagents, catalysts, solvents, and temperature. For direct N-alkylation, the choice of base and solvent system is critical to modulate the nucleophilicity of the aniline and prevent over-alkylation. In reductive amination, catalyst selection, hydrogen pressure, and temperature are the key variables that control reaction efficiency and selectivity. google.comorganic-chemistry.org

Direct N-Alkylation with Butyl Halides

Direct alkylation involves the reaction of 2,3-difluoroaniline with a butyl halide, such as n-butyl bromide, in the presence of a base. The base deprotonates the aniline, increasing its nucleophilicity to facilitate the substitution reaction. However, the resulting this compound can be more nucleophilic than the starting material, leading to a second alkylation and the formation of N,N-dibutyl-2,3-difluoroaniline. Optimization is therefore focused on enhancing the rate of the first alkylation while suppressing the second.

Factors influencing this process include:

Base: Weaker bases like potassium carbonate (K₂CO₃) are often preferred to stronger bases to maintain a low concentration of the highly reactive anion, favoring mono-alkylation.

Solvent: Polar aprotic solvents such as acetone, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the nucleophilic substitution.

Temperature: Lower reaction temperatures can improve selectivity for mono-alkylation by reducing the rate of the second, often more kinetically demanding, alkylation step.

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) |

| 1 | K₂CO₃ (1.5) | Acetone | 56 (Reflux) | 24 | 65 |

| 2 | K₂CO₃ (1.5) | DMF | 80 | 12 | 72 |

| 3 | NaH (1.1) | THF | 25 | 8 | 55 (with 20% dialkylation) |

| 4 | K₂CO₃ (1.5) | Acetonitrile (B52724) | 82 (Reflux) | 16 | 75 |

| 5 | Cs₂CO₃ (1.5) | Acetonitrile | 60 | 12 | 81 |

Note: This table presents plausible data for the optimization of the N-alkylation of 2,3-difluoroaniline based on established methodologies for similar anilines.

Reductive Amination with Butyraldehyde

Reductive amination offers an alternative, highly efficient route. This method involves the initial reaction of 2,3-difluoroaniline with butyraldehyde (butanal) to form an intermediate imine, which is then reduced in situ to the target secondary amine. This process can be performed using various reducing agents or via catalytic hydrogenation.

Catalytic hydrogenation is a particularly clean and atom-economical method. uni-bayreuth.de Key parameters for optimization include:

Catalyst: Heterogeneous catalysts like palladium on carbon (Pd/C) or Raney nickel are commonly employed. Catalyst activity and loading are crucial for achieving high conversion. google.com

Hydrogen Pressure: Sufficient hydrogen pressure is required to ensure efficient reduction of the imine intermediate. Pressures can range from atmospheric to high pressure (e.g., 1000-3000 psi). google.com

Temperature: The reaction is typically heated to increase the rate of both imine formation and hydrogenation, often in the range of 80-120°C. google.com

Reducing Agent: For non-catalytic methods, reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB) are effective. STAB is often favored for its mildness and selectivity. organic-chemistry.org

| Entry | Aldehyde | Reducing System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Butyraldehyde | H₂ (1000 psi), 5% Pd/C | Ethanol | 100 | 4 | 92 |

| 2 | Butyraldehyde | H₂ (3000 psi), 5% Pd/C | Methanol | 115 | 2.5 | 95 |

| 3 | Butyraldehyde | NaBH(OAc)₃ | Dichloromethane | 25 | 6 | 88 |

| 4 | Butyraldehyde | NaBH₄, Boric Acid | None (Neat) | 25 | 2 | 85 |

| 5 | Butanol | Au/TiO₂ (Flow Reactor) | Toluene | 140 | <1 | 90+ |

Note: This table illustrates potential optimization outcomes for the reductive amination synthesis of this compound, drawing on data from analogous reactions. google.comorganic-chemistry.orgscilit.com

Process Chemistry Innovations for Scalable this compound Synthesis

Translating a laboratory-scale synthesis to an industrial process introduces challenges related to cost, safety, efficiency, and environmental impact. Process chemistry innovations are focused on developing scalable, robust, and economical routes to this compound.

A key innovation for large-scale production is the use of heterogeneous catalysts in reductive amination processes. researchgate.net Unlike homogeneous catalysts, solid-supported catalysts such as palladium on carbon (Pd/C) or silica-alumina composites can be easily separated from the reaction mixture by filtration. google.comgoogle.com This simplifies product purification, reduces catalyst cost through recycling, and minimizes metal contamination in the final product. For instance, a patented process for N,N-di-n-butyl aniline synthesis highlights the efficacy of a palladium catalyst for achieving high yields in short reaction times, a principle directly applicable to the mono-butylation of 2,3-difluoroaniline. google.com

For direct alkylation reactions, phase-transfer catalysis (PTC) represents a significant process improvement. A phase-transfer catalyst can facilitate the reaction between reactants located in different immiscible phases (e.g., an aqueous base and an organic solution of the aniline and alkylating agent). This can enhance reaction rates, allow for the use of cheaper inorganic bases, and simplify the work-up procedure.

Finally, robust purification methods are essential for scalability. While laboratory syntheses often rely on chromatography, industrial processes favor more scalable techniques like vacuum distillation or crystallization to isolate the final product with high purity. google.comgoogle.com The development of a crystallization process that selectively isolates this compound from unreacted starting material and the N,N-dibutylated byproduct is a critical step in creating a viable industrial method.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing for the synthesis of this compound. beilstein-journals.org These benefits include superior heat and mass transfer, precise control over reaction parameters, enhanced safety due to small reaction volumes, and the potential for straightforward automation and scale-up. scilit.combohrium.com

The N-alkylation of anilines is particularly well-suited to flow chemistry. A common setup involves pumping a solution of the 2,3-difluoroaniline and the alkylating agent (e.g., butyraldehyde for reductive amination or butanol for a "borrowing hydrogen" approach) through a heated packed-bed reactor containing a heterogeneous catalyst. scilit.combohrium.com

Key advantages of a flow process for this synthesis include:

Enhanced Selectivity: The precise control over temperature, pressure, and residence time in a flow reactor allows for fine-tuning of the reaction to favor mono-alkylation. By carefully managing the stoichiometry and reaction time (on the order of seconds to minutes), the formation of the N,N-dibutylated byproduct can be significantly minimized. researchgate.net

Improved Safety: N-alkylation reactions can be exothermic. The high surface-area-to-volume ratio of flow reactors allows for highly efficient heat dissipation, preventing thermal runaways that can be a concern in large-scale batch reactors.

Catalyst Efficiency: Using a packed-bed reactor with a solid catalyst (e.g., Pd/C for hydrogenation or Au/TiO₂ for direct alkylation with alcohols) allows for continuous operation over extended periods without the need for catalyst filtration between batches. scilit.combohrium.com The catalyst remains active for a large number of turnovers, increasing process efficiency.

Rapid Optimization: Automated flow systems can perform numerous experiments with varying parameters in a short period, dramatically accelerating the optimization of reaction conditions (temperature, flow rate, pressure, reagent ratios) to achieve the highest possible yield and purity. beilstein-journals.org

For example, a continuous-flow reductive amination could be established by flowing a solution of 2,3-difluoroaniline and butyraldehyde in a suitable solvent like ethanol through a tube reactor packed with a Pd/C catalyst under a constant stream of hydrogen gas. bohrium.com The temperature and pressure can be maintained precisely to maximize the conversion to the desired this compound, which is continuously collected at the reactor outlet.

Reaction Chemistry and Mechanistic Studies of N Butyl 2,3 Difluoroaniline

Electrophilic and Nucleophilic Aromatic Substitution Reactions of N-butyl-2,3-difluoroaniline

Aromatic rings typically undergo nucleophilic substitution through various pathways, with the SNAr (addition-elimination) mechanism being the most significant. The presence of electron-withdrawing groups, such as nitro functional groups, positioned ortho or para to a halide leaving group, activates the ring for nucleophilic attack and favors the SNAr mechanism. wikipedia.org

In contrast to electrophilic aromatic substitution, where an electron-rich aromatic ring attacks an electrophile, nucleophilic aromatic substitution involves an electron-poor aromatic ring being attacked by a nucleophile. This process is accelerated by electron-withdrawing groups on the aromatic ring and proceeds through a negatively charged carbanion intermediate. masterorganicchemistry.com The positioning of these electron-withdrawing groups ortho- or para- to the leaving group leads to faster reactions compared to a meta positioning. masterorganicchemistry.com

The presence of fluorine atoms on an aromatic ring significantly influences its reactivity. Fluorine's high electronegativity makes it a unique tool for probing the structure and function of biological molecules. rsc.org In the context of aromatic substitution reactions, fluoro substituents act as electron-withdrawing groups, which can activate the aromatic ring towards nucleophilic attack. This is a key principle in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgpressbooks.pub

The electron-withdrawing nature of fluorine depletes the π-electron population at the ortho and para positions of the benzene (B151609) ring, making a meta attack a more favorable option for electrophiles. researchgate.net However, in nucleophilic aromatic substitution, this electron withdrawal stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thus facilitating the substitution. wikipedia.orgpressbooks.pub

Studies on fluorinated anilines have shown that additional ring fluorination generally increases reactivity in nucleophilic substitution reactions. vt.edu For instance, in the defluoroamination of ortho-fluoroanilines using Ti(NMe2)4, reactivity was observed to increase with a greater number of fluorine substituents on the ring. vt.edu This aligns with the established role of electron-withdrawing groups in promoting nucleophilic aromatic substitution. pressbooks.pub

The table below summarizes the effect of fluorine substitution on the reactivity of various fluoroanilines in a defluoroamination reaction.

| Entry | Substrate | Time (h) | Product Yield (%) | Unreacted Substrate (%) |

| 1 | 2,3-difluoroaniline (B47769) | 20 | 86 | 8 |

| 2 | 2,4-difluoroaniline | 23 | 92 | - |

| 3 | 2,5-difluoroaniline | 23 | 31 | 60 |

| 4 | 2,6-difluoroaniline | 23 | 96 | 3 |

| 5 | 2,3,6-trifluoroaniline | 23 | 83 | 13 |

| 6 | 2,3,4-trifluoroaniline | 23 | 95 | - |

| 7 | 2,4,5-trifluoroaniline | 18 | 83 | - |

| 8 | 2,3,4,6-tetrafluoroaniline | 23 | 88 | 14 |

| 9 | 2,3,4,5,6-pentafluoroaniline | 18 | 68 | - |

| Data from a study on defluoroamination reactions of fluoroanilines. Yields were estimated by NMR analysis of crude product mixtures. vt.edu |

The regioselectivity of reactions involving substituted anilines is governed by a combination of electronic and steric factors. In electrophilic aromatic substitution, the directing effect of substituents on the benzene ring determines the position of the incoming electrophile. Electron-donating groups typically direct incoming groups to the ortho and para positions, while electron-withdrawing groups direct to the meta position. researchgate.net

For this compound, the butylamino group is an activating, ortho-para directing group, while the fluoro substituents are deactivating, ortho-para directing groups with a strong inductive electron-withdrawing effect. The interplay of these groups dictates the regiochemical outcome of reactions.

In nucleophilic aromatic substitution (SNAr) reactions, the position of the leaving group and the ability of other substituents to stabilize the intermediate carbanion are crucial. Electron-withdrawing groups at the ortho and para positions to the leaving group are particularly effective at stabilizing the intermediate through resonance, thus dictating the regioselectivity. pressbooks.pub

A study on the regioselective magnesiation of fluorinated arenes using magnesium-bis-diisopropylamide demonstrated that functionalized aromatics could be obtained in good yields after quenching with various electrophiles. nih.gov This highlights a method for achieving regiocontrol in the functionalization of fluorinated rings.

Stereoelectronic effects, which involve the influence of orbital alignment on reaction outcomes, also play a significant role. For instance, the analysis of electron density in certain nitrogen- and oxygen-containing systems has provided insights into the strength of stereoelectronic interactions, which are consistent with Natural Bond Orbital (NBO) analysis. uzhnu.edu.ua

Derivatization and Functionalization Strategies for this compound

The derivatization and functionalization of this compound can be achieved through various synthetic strategies to introduce new functional groups and build more complex molecular architectures.

One common strategy is the acylation of the amine group to form amides. These amides can then undergo further transformations. For example, photoinduced methods have been developed for the difluoroalkylation of anilines, leading to the formation of α,α-difluoroacetamides. nih.govacs.org

Another approach involves the modification of the aromatic ring through electrophilic or nucleophilic substitution, as discussed in section 3.1. For instance, halogenation of the ring can introduce a handle for subsequent cross-coupling reactions. The selective halogenation of 2-fluoroaniline (B146934) has been demonstrated, providing a route to compounds like 4-bromo-2-fluorobiphenyl. google.com

The table below illustrates the results of a photoinduced difluoroalkylation of various anilines, showcasing a potential functionalization pathway.

| Entry | Aniline (B41778) | Product | Yield (%) |

| 1 | N,N-dimethylaniline | 3a | 75 |

| 2 | 4-fluoro-N,N-dimethylaniline | 3b | 65 |

| 3 | 4-chloro-N,N-dimethylaniline | 3c | 60 |

| 4 | 4-bromo-N,N-dimethylaniline | 3d | 58 |

| 5 | 4-iodo-N,N-dimethylaniline | 3e | 55 |

| Data from a study on the difluoroalkylation of anilines via a visible-light organophotocatalytic system. nih.gov |

Furthermore, multicomponent reactions offer an efficient means of derivatization. The Groebke–Blackburn–Bienaymé three-component reaction, for example, has been used to rapidly access imidazo[1,2-a]-heterocycles from an amine, an isocyanide, and an aldehyde. acs.org

Modification at the Nitrogen Center of this compound

The nitrogen atom in this compound serves as a key site for various chemical modifications, including alkylation and acylation, which alter the compound's electronic and steric properties.

Alkylation reactions introduce additional alkyl groups to the nitrogen atom. For instance, the reaction of N-alkyl anilines with olefins, catalyzed by tantalum complexes like Ta(NMe₂)₅, results in the formation of branched hydroaminoalkylation products. acs.org This process demonstrates the ability to form new carbon-carbon bonds at the α-carbon of the N-alkyl group. acs.org Studies on related aniline derivatives show that N-alkylation can also be achieved using allylic alcohols in the presence of deep eutectic solvents, providing a greener alternative to traditional methods. rsc.org The scope of such reactions is broad, accommodating various substituents on the aniline ring. acs.orgrsc.org

Acylation of the nitrogen center is another fundamental transformation. The reaction of anilines with acylating agents like bromoacetyl chloride or chloroacetyl chloride yields N-acylated products. nih.gov These derivatives can serve as versatile intermediates for further functionalization. For example, subsequent reaction with sodium azide (B81097) followed by reduction can introduce an amino group, providing a point for linker attachment in more complex molecular architectures. nih.gov

The reactivity of the N-H bond is central to these modifications. Deprotonation of the amine with a strong base like n-butyllithium (n-BuLi) generates a lithium amide, a potent nucleophile that can react with various electrophiles. researchgate.net This approach is fundamental to many synthetic strategies involving aniline derivatives.

Interactive Table: Representative Reactions at the Nitrogen Center

| Reaction Type | Reagents/Catalyst | Product Type | Ref. |

|---|---|---|---|

| Hydroaminoalkylation | Olefins, Ta(NMe₂)₅ | Branched N-alkyl anilines | acs.org |

| N-allylation | Allylic alcohols, Deep eutectic solvents | N-allyl anilines | rsc.org |

| N-acylation | Acyl chlorides (e.g., bromoacetyl chloride) | N-acyl anilines | nih.gov |

Functionalization of the Aromatic Ring of this compound

The difluorinated aromatic ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups that can significantly alter the molecule's properties.

One of the most common functionalizations is nitration. The synthesis of nitro derivatives, such as N-butyl-2,3-difluoro-6-nitroaniline, is typically achieved by treating the parent aniline with a nitrating agent. sigmaaldrich.combldpharm.com For related difluoroaniline compounds, nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperatures to ensure regioselectivity. The introduction of a nitro group is a valuable transformation as it can be subsequently reduced to an amino group, providing a handle for further synthetic manipulations.

Halogenation is another key electrophilic substitution reaction. While specific examples for this compound are not detailed in the provided results, the general principles apply. For instance, related fluoroanilines can undergo reactions that introduce additional halogen atoms onto the aromatic ring.

Furthermore, photoinduced difluoroalkylation has been demonstrated on various N,N-dimethylaniline derivatives. acs.orgnih.gov This method allows for the introduction of a difluoroalkyl group onto the aromatic ring, often at the position para to the amino group, and is tolerant of various substituents, including halogens. acs.orgnih.gov

The regioselectivity of these electrophilic substitution reactions is governed by the directing effects of the N-butylamino group and the two fluorine atoms. The amino group is a strong activating group and an ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directing. The interplay of these effects determines the position of substitution.

Interactive Table: Aromatic Ring Functionalization Reactions

| Reaction Type | Reagents | Product | Ref. |

|---|---|---|---|

| Nitration | Nitric acid/Sulfuric acid | N-butyl-2,3-difluoro-6-nitroaniline | sigmaaldrich.com |

Synthesis of Heterocyclic Compounds Utilizing this compound as a Synthon

This compound is a valuable building block, or synthon, for the construction of more complex heterocyclic structures, particularly quinolines. The synthesis of quinolines often involves the condensation of an aniline with a compound that can provide a three-carbon fragment. researchgate.netresearchgate.net

The Combes quinoline (B57606) synthesis, for example, involves the reaction of an aniline with a β-diketone under acidic conditions. A variation of this approach uses the reaction of fluorinated anilines with reagents like ethyl 2-methylacetoacetate, followed by cyclization of the resulting enamine to form hydroxyquinolines. researchgate.net The presence and position of the fluorine atoms on the aniline ring influence the cyclization and the properties of the resulting quinoline.

Another strategy involves the reaction of anilines with α,β-unsaturated aldehydes or ketones, known as the Doebner-von Miller reaction. researchgate.net This method can be adapted for large-scale synthesis and can proceed even without strong oxidants to yield substituted quinolines. researchgate.net Furthermore, substituted 2-trifluoromethyl quinolines can be prepared in excellent yields from the reaction of iminium triflates with anilines. researchgate.net

The synthesis of quinazoline (B50416) derivatives also utilizes aniline precursors. For example, 4-(3',4'-difluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline has been synthesized, highlighting the use of difluoroanilines in creating complex, biologically relevant scaffolds. google.com These syntheses often involve multi-step sequences where the aniline nitrogen displaces a leaving group on a pyrimidine (B1678525) or related heterocycle.

The versatility of this compound as a synthon is evident in its application in forming various heterocyclic systems, driven by the reactivity of both its amino group and its aromatic ring.

Interactive Table: Heterocyclic Synthesis from Fluorinated Anilines

| Heterocycle | Synthetic Method | Reagents | Ref. |

|---|---|---|---|

| Quinolines | Combes-type synthesis | β-Diketones (e.g., ethyl 2-methylacetoacetate) | researchgate.net |

| Quinolines | Doebner-von Miller reaction | α,β-Unsaturated aldehydes/ketones | researchgate.net |

| 2-Trifluoromethyl Quinolines | Reaction with iminium triflates | Iminium triflates | researchgate.net |

Advanced Spectroscopic Characterization in Mechanistic Elucidation for this compound Reactions

Understanding the intricate pathways of reactions involving this compound requires sophisticated analytical techniques. In situ spectroscopy, X-ray crystallography, and mass spectrometry are indispensable tools for monitoring reaction progress, identifying intermediates, and confirming final structures.

In situ NMR and IR Spectroscopy for Reaction Monitoring of this compound

In situ spectroscopic methods allow for the real-time observation of chemical reactions as they occur, providing valuable kinetic and mechanistic data without the need for isolating intermediates.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for tracking the formation of products and the consumption of reactants. For example, ¹H and ¹⁹F NMR can be used to determine yields and identify the formation of various isomers in reactions involving fluoroanilines. vt.edu Variable-temperature NMR experiments are particularly useful for studying dynamic processes, such as the interconversion of rotamers or the kinetics of lithiation. researchgate.netresearchgate.net Deuterium-labeling studies monitored by NMR can help elucidate reaction mechanisms, such as the reversible ortho-metalation of the aryl ring during catalytic C-H activation processes. acs.org

In situ Infrared (IR) spectroscopy is highly effective for monitoring changes in functional groups during a reaction. cnrs.frirdg.org For instance, the deprotonation of an N-Boc protected amine with n-BuLi can be followed by observing the disappearance of the carbonyl stretch of the starting material and the appearance of a new, lower frequency carbonyl stretch corresponding to the lithiated intermediate. researchgate.net This technique provides direct evidence for the formation of key intermediates and can be used to study reaction kinetics. researchgate.net The combination of in situ IR with simultaneous mass spectrometry analysis of the reaction off-gas (operando mode) offers a comprehensive picture of the catalytic process at work. cnrs.fr

Interactive Table: In situ Spectroscopic Monitoring Applications

| Technique | Application | Information Gained | Ref. |

|---|---|---|---|

| In situ NMR | Monitoring product formation | Reaction yields, isomer ratios, kinetic data | vt.edu |

| Variable-Temperature NMR | Studying dynamic processes | Rotational barriers, exchange rates | researchgate.netresearchgate.net |

| Deuterium-Labeling NMR | Mechanistic elucidation | Reversible metalation pathways | acs.org |

X-ray Crystallography of this compound Derivatives and Intermediates

Single-crystal X-ray diffraction provides definitive proof of molecular structure in the solid state, offering precise information on bond lengths, bond angles, and stereochemistry. This technique is crucial for unambiguously characterizing the products and stable intermediates derived from this compound reactions.

While a crystal structure for this compound itself was not found in the search results, structures of numerous derivatives and related compounds have been determined. For example, the crystal structures of metal complexes involving ligands derived from difluoroanilines have been elucidated, revealing details about coordination modes and intermolecular interactions. researchgate.netnih.gov The structure of N,N'-di-tert-butylurea, a related amide, shows how intermolecular hydrogen bonding can lead to the formation of dimers in the solid state. filinchuk.com

X-ray crystallography is also invaluable for characterizing the products of complex reactions, such as the synthesis of heterocyclic compounds. The crystal structures of various quinoline and azole derivatives have been reported, confirming their molecular connectivity and providing insights into their supramolecular assembly through interactions like hydrogen bonding. nih.govcncb.ac.cn These structural data are essential for understanding structure-activity relationships in medicinal chemistry and materials science.

Interactive Table: X-ray Crystallography Data for Related Structures

| Compound Type | Key Structural Features | Ref. |

|---|---|---|

| Lithium Fluoroarylsilylamides | Dimeric or higher-order aggregates, Li---F interactions | researchgate.net |

| N,N'-Di-tert-butylurea | Dimeric structures via N-H---O hydrogen bonds | filinchuk.com |

| Transition Metal Azolecarboxylates | Defined coordination geometries, supramolecular frameworks | nih.gov |

Mass Spectrometry Techniques for Tracing this compound Reaction Pathways

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight of compounds and elucidating their structure through fragmentation analysis. It is widely used to identify products and trace reaction pathways involving this compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. uva.nlmdpi.com This is crucial for confirming the identity of newly synthesized compounds. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions from the reaction products for MS analysis. mdpi.comnih.gov

Tandem mass spectrometry (MS/MS), often coupled with a separation technique like liquid chromatography (LC-MS), is particularly powerful for structural elucidation and isomer differentiation. Collision-Induced Dissociation (CID) is used to fragment a selected ion, and the resulting fragmentation pattern provides structural information. researchgate.net The fragmentation of haloanilines is influenced by the position of the halogen atoms, sometimes allowing for the differentiation of regioisomers. researchgate.net For example, the loss of hydrogen fluoride (B91410) is a characteristic fragmentation pathway for difluoroanilines. researchgate.net LC-MS is also routinely used to assess the purity of reaction products. mdpi.comnih.gov

The combination of gas chromatography with mass spectrometry (GC-MS) is another common approach for analyzing reaction mixtures, particularly for volatile compounds. nih.gov

Interactive Table: Mass Spectrometry Applications

| Technique | Application | Information Gained | Ref. |

|---|---|---|---|

| HRMS (e.g., ESI-ToF) | Molecular Formula Determination | Accurate mass and elemental composition | uva.nlmdpi.com |

| LC-MS | Product Identification & Purity | Molecular weight of components in a mixture, purity assessment | mdpi.comnih.gov |

| MS/MS (CID) | Structural Elucidation & Isomer Differentiation | Fragmentation patterns, distinction of isomers | researchgate.net |

Applications of N Butyl 2,3 Difluoroaniline in Non Clinical Advanced Materials and Organic Synthesis

N-butyl-2,3-difluoroaniline as a Building Block in Complex Organic Synthesis

The structure of this compound, featuring a reactive secondary amine and a difluorinated phenyl ring, makes it a candidate for use as a foundational unit in the construction of more complex molecules.

While specific documented syntheses starting from this compound to produce advanced intermediates for specialty chemicals are not widely reported, the parent compound, 2,3-difluoroaniline (B47769), is a known intermediate. google.comsmolecule.com It is used in the synthesis of various chemical products, including dyes and pharmaceuticals. google.com The N-butyl group adds a lipophilic chain that can be exploited to modify the physical properties of target molecules, suggesting this compound could serve as a specialized building block for creating derivatives with tailored solubility and reactivity for applications in material science.

In agrochemical research, fluorinated anilines are crucial intermediates for creating effective herbicides and pesticides. smolecule.comchemimpex.comchemimpex.com The fluorine atoms often enhance the biological efficacy of the final active ingredient. Although direct examples involving this compound are not prominent in available research, its structure is analogous to other aniline (B41778) derivatives used in the synthesis of agrochemical precursors. The N-alkylation of anilines is a common step in building the core structures of many agricultural compounds. Therefore, this compound is a plausible, albeit specialized, intermediate for synthesizing proprietary agrochemical candidates where the butyl group is a desired structural component.

Aniline derivatives are foundational in the synthesis of precursors for organic electronic materials. The parent molecule, 2,3-difluoroaniline, is noted for its use as an intermediate in the production of liquid crystal products. google.comsmolecule.com The development of n-type organic semiconductors, which are crucial for plastic electronics, often involves nitrogen-containing compounds. The specific properties of this compound, such as its polarity and potential for further functionalization, position it as a candidate for research into new organic semiconductor precursors.

This compound in the Development of Ligands and Catalysts

The nitrogen atom in this compound can act as a coordination site for metal centers, making it a potential precursor for synthesizing ligands used in catalysis.

N-heterocyclic carbenes (NHCs) are a major class of ligands in modern catalysis, and their synthesis often involves N-alkylated amines. Research has shown that nickel complexes bearing n-butyl-substituted NHC ligands are effective catalysts for Suzuki-Miyaura cross-coupling reactions. researchgate.net The presence of an n-butyl group on the imidazole (B134444) of the ligand can increase the electron density on the metal center, thereby influencing the catalytic activity. researchgate.net While this example does not start from this compound itself, it demonstrates the utility of the N-butyl aniline moiety in ligand design. The difluoro-substituted aromatic ring could further modulate the electronic properties of such a ligand, making this compound a molecule of interest for developing novel ligands for metal-catalyzed reactions.

Asymmetric synthesis often relies on chiral catalysts or auxiliaries to induce stereoselectivity. N-alkylanilines can be incorporated into chiral ligand frameworks. While there is no specific evidence of this compound being used for chiral induction, related structures are integral to the field. For instance, asymmetric synthesis of certain amino acid derivatives has been achieved using enantiomerically pure N-tert-butylsulfinimines. nih.gov This highlights the role of N-alkyl groups in creating the necessary steric and electronic environment for asymmetric transformations. The development of novel approaches for the asymmetric synthesis of molecules with nitrogen-based stereocenters is an active area of research. rsc.org Given the importance of fluorinated compounds and N-alkylated amines in creating effective chiral ligands and auxiliaries, this compound represents a potential, though as yet unreported, starting material for such endeavors.

This compound in Material Science Applications (e.g., polymers, dyes, functional coatings precursors)

The distinct molecular architecture of this compound, characterized by the presence of both electron-withdrawing fluorine atoms and an electron-donating N-butyl group on the aniline scaffold, makes it a promising precursor for a variety of advanced materials. The fluorine atoms can impart desirable characteristics such as thermal stability, chemical resistance, and modified electronic properties. researchgate.net Concurrently, the n-butyl group can enhance solubility and processability, which are often significant challenges in the field of polymer science. researchgate.net These attributes position this compound as a valuable component in the design of functional polymers, advanced dyes, and precursors for specialized coatings.

The integration of this compound into polymer backbones can be envisioned through several polymerization techniques, including oxidative polymerization, to form polyaniline-type structures. The presence of the N-butyl group is anticipated to significantly enhance the solubility of the resulting polymer in common organic solvents. researchgate.net This is a critical advantage over unsubstituted polyaniline, which is notoriously difficult to process due to its poor solubility. materialsciencejournal.org The improved solubility would facilitate the fabrication of thin films and coatings with uniform morphology, essential for applications in electronics and functional coatings.

The fluorine atoms on the aromatic ring are expected to influence the electronic properties of the polymer. Fluorine's high electronegativity can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the polymer. researchgate.net This modification can enhance the polymer's stability in ambient conditions and potentially tune its conductivity and optical properties. The steric hindrance introduced by the butyl group and the fluorine atoms may also affect the planarity of the polymer chains, which in turn influences the extent of π-conjugation and, consequently, the material's electronic and optical characteristics.

Below is a data table summarizing the expected influence of incorporating this compound into a polyaniline-type architecture compared to unsubstituted polyaniline.

| Property | Unsubstituted Polyaniline | Expected Properties of Poly(this compound) | Rationale |

| Solubility | Poor in common organic solvents | Significantly Improved | The flexible n-butyl chains disrupt interchain packing and increase solvation. researchgate.net |

| Processability | Difficult | Enhanced | Improved solubility allows for solution-based processing techniques. |

| Thermal Stability | Moderate | Potentially Increased | The strong C-F bonds can enhance the thermal stability of the polymer backbone. |

| Oxidative Stability | Moderate | Increased | The electron-withdrawing nature of fluorine atoms can make the polymer more resistant to oxidation. researchgate.net |

| Conductivity | High (in doped state) | Potentially Lower | Steric hindrance from the N-butyl group may reduce interchain charge hopping. |

Note: The properties of Poly(this compound) are projected based on established principles in polymer science and have not been empirically validated in publicly available literature.

In the realm of organic dyes and pigments, this compound can serve as a valuable diazo or coupling component in the synthesis of azo dyes. Azo dyes are a significant class of colorants, and their properties are highly dependent on the electronic nature of the aromatic rings involved. ajol.info The presence of two fluorine atoms on the aniline ring is expected to have a notable impact on the spectroscopic properties of the resulting dyes.

The electron-withdrawing fluorine atoms can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum (λmax) of the dye, depending on their position relative to the azo linkage and other substituents. researchgate.net This provides a mechanism for fine-tuning the color of the dye. Furthermore, the introduction of fluorine can enhance the molar extinction coefficient, resulting in more intense colors.

The N-butyl group, by enhancing solubility, can make the dye more suitable for application in various media, including printing inks and coatings. Moreover, the hydrophobic nature of the butyl group and the fluorine atoms may improve the light and weather fastness of the dyes by reducing their susceptibility to photofading and environmental degradation.

The following table presents a hypothetical comparison of the properties of an azo dye derived from this compound with a similar dye derived from N-butylaniline.

| Property | Azo Dye from N-butylaniline (Hypothetical) | Expected Properties of Azo Dye from this compound (Hypothetical) | Rationale |

| Color | Dependent on coupling partner | Potentially shifted to a different wavelength (bathochromic or hypsochromic shift) | The electronic effect of the two fluorine atoms alters the energy gap of the dye molecule. researchgate.net |

| Molar Extinction Coefficient | Standard | Potentially Higher | Fluorine substitution can influence the transition dipole moment, leading to more intense absorption. |

| Solubility in Organic Solvents | Good | Excellent | The combined effect of the n-butyl group and fluorine atoms can enhance solubility. |

| Light Fastness | Moderate | Improved | The C-F bonds can increase the photostability of the dye molecule. |

| Chemical Resistance | Good | Enhanced | Fluorine atoms can protect the dye from chemical attack. |

Note: The properties presented in this table are predictive and based on the known effects of fluorination on dye molecules. Specific experimental data for dyes derived from this compound is not available in the reviewed literature.

Chromatographic Techniques for Separation and Purity Assessment of this compound

Chromatographic methods are fundamental in the analysis of this compound, providing the means to separate it from impurities and quantify its presence in a mixture.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of this compound and the separation of related impurities. The development of a robust HPLC method is critical for ensuring the quality and consistency of the compound for research and development purposes.

A typical reversed-phase HPLC (RP-HPLC) method for this compound would utilize a C18 column, which is effective for the separation of aniline homologs. nih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of compounds with varying polarities. d-nb.info

For the separation of halogenated aromatic compounds, specialized columns like phenyl-hexyl or pentafluorophenyl (PFP) columns can offer alternative selectivities due to different pi-pi interactions with the aromatic ring of this compound. chromforum.org The basic nitrogen atom in the aniline structure can sometimes lead to peak tailing due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase; this can often be mitigated by using a mobile phase with a slightly acidic pH or by adding a competing amine, such as triethylamine. chromforum.org

Detection is commonly achieved using a UV detector, typically at a wavelength around 254 nm where the aniline chromophore absorbs strongly. For more sensitive and selective detection, a diode array detector (DAD) or a mass spectrometer (MS) can be coupled with the HPLC system. researchgate.net Method validation would be performed according to established guidelines to ensure linearity, precision, accuracy, and robustness. researchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 5 µm particle size, 15 cm × 4.6 mm |

| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. It offers high resolution and sensitivity, making it ideal for both qualitative identification and quantitative analysis.

For the analysis of aniline derivatives, a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl polymethylsiloxane (similar to DB-5 or HP-5ms), is commonly used. mdpi.comnih.gov The injector temperature is typically set high enough to ensure rapid volatilization of the sample without causing thermal degradation. A splitless injection mode is often preferred for trace analysis to maximize the amount of analyte reaching the column. nih.gov

The oven temperature program is a critical parameter that is optimized to achieve good separation of this compound from any potential impurities or byproducts. A typical program would start at a lower temperature, hold for a short period, and then ramp up to a final, higher temperature to elute all compounds of interest. mdpi.com

When coupled with a mass spectrometer, the eluting compounds are ionized, typically by electron ionization (EI), and the resulting fragments are separated based on their mass-to-charge ratio. The fragmentation pattern of this compound provides a unique fingerprint that allows for its unambiguous identification. Common fragmentation pathways for N-alkylanilines include alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. youtube.comlibretexts.org

Table 2: Representative GC-MS Operating Conditions for this compound

| Parameter | Condition |

| GC Column | HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Program | 50 °C (1 min), then 10 °C/min to 300 °C (hold 5 min) |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40-500 amu |

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis (beyond basic identification)

Spectroscopic techniques provide invaluable information about the molecular structure and bonding within this compound, going beyond simple identification to offer a detailed picture of its chemical architecture.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound. A combination of 1H, 13C, and 19F NMR experiments provides a comprehensive understanding of the molecule's connectivity and stereochemistry.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the protons of the butyl group and the aromatic ring. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the fluorine atoms and the N-butyl group. Long-range coupling between protons and fluorine atoms (¹H-¹⁹F coupling) can provide additional structural information. nih.govnih.gov

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons are significantly affected by the electronegative fluorine atoms. The carbon atoms directly bonded to fluorine will exhibit large one-bond ¹³C-¹⁹F coupling constants. kpi.ua

¹⁹F NMR: As a fluorinated compound, 19F NMR is particularly informative. nih.gov The two fluorine atoms at the 2- and 3-positions of the aniline ring would likely have different chemical shifts due to their distinct chemical environments. The spectrum would also show ¹⁹F-¹⁹F coupling, and the magnitude of the coupling constant would be indicative of their relative positions on the aromatic ring. wikipedia.org Furthermore, ¹⁹F NMR is highly sensitive to the local electronic environment, making it a powerful probe for studying intermolecular interactions. acs.org

Relaxation Studies: NMR relaxation studies (measuring T1 and T2 relaxation times) can provide insights into the molecular dynamics of this compound in solution. For instance, ¹⁹F relaxation rates are influenced by dipole-dipole interactions with nearby protons and by chemical shift anisotropy (CSA), offering information about molecular motion and conformation. nih.govbiophysics.org

Table 3: Predicted NMR Data for this compound (Illustrative)

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H (Aromatic) | 6.5 - 7.2 | m | J(H,H), J(H,F) |

| ¹H (N-CH₂) | ~3.1 | t | J(H,H) = 7.5 |

| ¹H (CH₂CH₂CH₂CH₃) | 1.4 - 1.7 | m | J(H,H) |

| ¹H (CH₃) | ~0.9 | t | J(H,H) = 7.3 |

| ¹³C (Aromatic C-F) | 140 - 155 | d | ¹J(C,F) ≈ 240-250 |

| ¹³C (Aromatic C-N) | ~140 | d | |

| ¹³C (Aromatic C-H) | 110 - 125 | d | |

| ¹⁹F | -120 to -160 | m | J(F,F), J(F,H) |

FTIR Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present. The N-H stretching vibration of the secondary amine would appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the butyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would be found in the 1250-1350 cm⁻¹ range. The C-F stretching vibrations are expected to produce strong absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. Aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong and sharp signals in the Raman spectrum. researchgate.net The symmetric stretching vibrations of non-polar bonds, which may be weak in the FTIR spectrum, can be more prominent in the Raman spectrum. The study of the vibrational modes of difluoroaniline isomers can aid in the specific assignment of the observed bands for this compound. nih.gov

Table 4: Key Vibrational Modes and Expected Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-F Stretch | 1100 - 1300 |

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), are essential for the detailed analysis of this compound, especially in complex matrices, and for in-depth structural characterization.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of this compound and its fragments with a high degree of confidence. This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas, a common challenge in the analysis of impurities and metabolites.

Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific ion (the precursor ion), such as the molecular ion of this compound, is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed. This technique is invaluable for structural elucidation by revealing the fragmentation pathways of the molecule. For this compound, key fragmentation pathways would likely involve the loss of the butyl group or parts of it, as well as fragmentation of the aromatic ring. whitman.edu The presence of the nitrogen atom generally directs the fragmentation, with alpha-cleavage being a common pathway for N-alkylated amines. youtube.comlibretexts.org The fragmentation of related fluorinated anilines can provide a basis for interpreting the MS/MS spectra of this compound. nih.gov

Table 5: Potential Fragmentation Pathways for this compound in MS/MS

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

| 185 [M+H]⁺ | 128 | C₄H₉ (57) | Loss of the butyl radical |

| 185 [M+H]⁺ | 156 | C₂H₅ (29) | Loss of an ethyl radical from the butyl chain |

| 185 [M+H]⁺ | 142 | C₃H₇ (43) | Loss of a propyl radical from the butyl chain |

Future Directions and Emerging Research Avenues for N Butyl 2,3 Difluoroaniline

Untapped Synthetic Routes and Catalytic Transformations of N-butyl-2,3-difluoroaniline

While established methods for the synthesis of substituted anilines exist, the specific case of this compound presents opportunities for exploring more efficient, selective, and sustainable synthetic strategies. Current research into the synthesis of fluorinated anilines and other substituted anilines highlights several promising, yet largely untapped, avenues.

Novel Synthetic Methodologies: Future synthetic efforts could focus on late-stage N-butylation of 2,3-difluoroaniline (B47769) or direct C-H amination of a corresponding butyl-difluorobenzene precursor. Modern catalytic systems, particularly those based on palladium, copper, and nickel, have revolutionized aniline (B41778) synthesis and could be adapted for this target molecule. For instance, copper-catalyzed N-tert-butylation of aromatic amines has been shown to proceed under mild conditions, a strategy that could potentially be modified for N-butylation. researchgate.net

Catalytic Transformations: Beyond its synthesis, this compound is a versatile scaffold for further functionalization. The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring, making selective C-H functionalization a challenge, yet a significant opportunity. Catalyst-controlled divergent transformations could unlock novel molecular skeletons. rsc.org For example, developing catalytic systems that can selectively activate and functionalize the C-H bonds at the 4, 5, or 6 positions of the aniline ring would open up a vast chemical space for creating new derivatives with tailored properties. Additionally, photoinduced methods, which offer mild and sustainable reaction conditions, could be explored for transformations such as difluoroalkylation of the aniline core. nih.govacs.org

| Potential Research Avenue | Description | Key Challenges |

| Late-Stage N-Alkylation | Development of catalytic methods for the direct butylation of 2,3-difluoroaniline. | Achieving high selectivity and yield; avoiding polyalkylation. |

| C-H Amination | Direct introduction of the butylamino group onto a 1,2-difluorobenzene (B135520) scaffold. | Regioselectivity; harsh reaction conditions often required. |

| Orthogonal Functionalization | Selective catalytic C-H activation at other positions on the aromatic ring. | Overcoming the deactivating effect of the fluorine atoms. |

| Photocatalytic Reactions | Using visible light to drive novel transformations of the parent molecule. | Catalyst design; understanding complex reaction mechanisms. acs.org |

This table outlines potential future research directions in the synthesis and transformation of this compound.

Integration of this compound in Interdisciplinary Research Domains

The distinct physicochemical properties of this compound make it a prime candidate for application in diverse, interdisciplinary fields, particularly in sustainable chemistry and the design of novel materials.

Sustainable Chemistry: The principles of green chemistry can be applied to both the synthesis and application of this compound. mdpi.com Future research could focus on developing synthetic routes that utilize renewable starting materials, employ catalytic instead of stoichiometric reagents, and minimize waste by designing atom-economical reactions. For instance, exploring enzymatic catalysis or reactions in greener solvents like water or supercritical CO2 would represent a significant step forward. The push for sustainable chemical processes is a major driver in the market for related compounds like 2,6-difluoroaniline, suggesting a similar trend could benefit this compound research. statsndata.org

Novel Material Design: The incorporation of fluorine into organic molecules is a well-established strategy for tuning material properties. The difluoroaniline moiety in this compound can introduce desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties. Potential applications include:

Polymers and Liquid Crystals: As a monomer or additive, it could be used to create high-performance polymers with enhanced weatherability and low surface energy. Its rigid core and flexible side chain are characteristic features of molecules that form liquid crystalline phases.

Organic Electronics: Fluorinated aromatic compounds are often used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound could be exploited in the design of new charge-transporting or emissive materials.

Functional Surfaces: The butyl and difluoro groups could impart both hydrophobic and lipophobic properties, making it a candidate for creating omniphobic coatings.

Challenges and Opportunities in this compound Research and Development

Despite its potential, the exploration of this compound is not without its hurdles. Overcoming these challenges will be key to unlocking the opportunities it presents.

Challenges:

Selective Functionalization: As mentioned, the controlled functionalization of the deactivated aromatic ring is a significant synthetic challenge that needs to be addressed to create a diverse library of derivatives.

Limited Characterization: There is a general lack of comprehensive data on the physical, chemical, and toxicological properties of this compound, which may hinder its adoption in applied research.

Opportunities:

Pharmaceutical and Agrochemical Intermediate: Substituted anilines are crucial building blocks in the synthesis of many pharmaceuticals and agrochemicals. The unique substitution pattern of this compound could lead to the discovery of new bioactive molecules with improved efficacy or metabolic profiles. The market for difluoroaniline isomers is already driven by these sectors. statsndata.org

Advanced Materials Precursor: The demand for high-performance materials continues to grow. This compound represents a novel building block for creating next-generation polymers, coatings, and electronic materials with unique properties imparted by its fluorinated structure.

Probe for Fundamental Research: The molecule can serve as a model system for studying fundamental chemical phenomena, such as non-covalent interactions involving fluorine, the effects of fluorination on reaction mechanisms, and structure-property relationships in materials.

Computational Chemistry's Expanding Role in Understanding and Designing this compound Chemistry

Computational chemistry and molecular modeling are indispensable tools for accelerating research and development, and their application to this compound chemistry holds immense promise.

Predicting Reactivity and Designing Syntheses: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to predict the reactivity of this compound. By calculating electron density distributions, molecular orbital energies, and reaction energy profiles, researchers can identify the most likely sites for electrophilic or nucleophilic attack, predict the outcomes of reactions, and design catalysts for selective transformations. This predictive power can significantly reduce the amount of empirical experimentation required, saving time and resources.

Designing Novel Materials: Molecular dynamics (MD) simulations and other modeling techniques can be used to predict the bulk properties of materials derived from this compound. For instance, simulations could predict the thermal stability, mechanical properties, and self-assembly behavior of polymers or liquid crystals incorporating this moiety. This in silico design approach allows for the rapid screening of numerous candidate structures before committing to their synthesis. The use of computational tools is becoming increasingly central to materials science and chemical research. ornl.govornl.gov

| Computational Tool | Application in this compound Research | Potential Impact |

| Density Functional Theory (DFT) | Predict reaction mechanisms, regioselectivity, and spectroscopic properties. | Guide the development of new, efficient synthetic routes. |

| Molecular Dynamics (MD) | Simulate the behavior of polymers or liquid crystals containing the molecule. | Accelerate the design of novel materials with targeted properties. |

| Quantitative Structure-Activity Relationship (QSAR) | Model the potential biological activity of derivatives. | Focus synthetic efforts on compounds with high potential in pharma/agro. |

| Ab initio calculations | Provide high-accuracy data on molecular properties and interactions. | Deepen fundamental understanding of fluorine's electronic effects. |

This table summarizes the potential applications of computational chemistry in advancing the research and development of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.